molecular formula C11H13BrO B2405379 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene CAS No. 1154340-74-5

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene

Cat. No.: B2405379
CAS No.: 1154340-74-5
M. Wt: 241.128
InChI Key: RHDGNYKQJGTNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic compound, which means it contains a bromine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene typically involves the bromination of 1-cyclopropylmethoxy-4-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-1-cyclopropylmethoxy-4-methylbenzene or 2-amino-1-cyclopropylmethoxy-4-methylbenzene.

    Oxidation Reactions: Products include 2-bromo-1-cyclopropylmethoxy-4-methylbenzaldehyde.

    Reduction Reactions: Products include 1-cyclopropylmethoxy-4-methylbenzene.

Scientific Research Applications

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom makes the benzene ring more reactive towards nucleophiles, facilitating various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-cyclopropylmethoxy-1-methylbenzene
  • 2-Bromo-1-cyclopropylmethoxy-5-methylbenzene
  • 2-Bromo-1-cyclopropylmethoxy-3-methylbenzene

Uniqueness

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene is unique due to the position of the bromine atom and the cyclopropylmethoxy group on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGNYKQJGTNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting from commercially available 2-bromo-4-methyl-phenol and bromomethyl-cyclopropane the title compound is obtained as colorless oil after distillation at 5×10−3 mbar.
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